molecular formula C₁₄H₂₀O₉ B133482 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate CAS No. 65729-88-6

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate

Cat. No. B133482
CAS RN: 65729-88-6
M. Wt: 332.3 g/mol
InChI Key: LRVQZSOYVOEEPQ-AAVRWANBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves the formation of multiple chiral centers and protecting groups to control the stereochemistry of the final product. While the provided papers do not directly describe the synthesis of the compound , they do detail the synthesis of similar compounds. For instance, the paper titled "Dimethyl [(2R,3R,5S)–5-phenylmorpholine-2,3-diyl]diacetate as a Designer Substrate in the Syntheses of Important Heterocyclic Scaffolds" discusses the synthesis of a morpholine derivative with multiple chiral centers using photoinduced one-electron reductive β-activation . This method could potentially be adapted for the synthesis of “[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate” by choosing appropriate starting materials and reaction conditions to introduce the acetoxy and acetyloxymethyl groups in the desired stereochemical configuration.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. Theoretical studies, such as those described in the paper "Synthesis and Theoretical Studies of Methyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate," can provide valuable information about the vibrational frequencies of various functional groups within a molecule . Although the compound studied in this paper is different, the methods used, such as Density Functional Theory (DFT) calculations, could be applied to “[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate” to predict its molecular structure and properties.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not discuss the chemical reactions of the compound , but they do provide examples of how similar compounds can be transformed into various heterocyclic building blocks . This suggests that “[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate” could also serve as a versatile intermediate for the synthesis of heterocyclic compounds, given its multiple acetoxy groups that could be involved in nucleophilic substitution or other types of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the papers do not provide data on the specific compound , they do offer insights into the properties of structurally related compounds. For example, the paper on the chromen-4-yl derivative discusses the use of spectral data for characterization , which could be relevant for determining the physical properties such as solubility, melting point, and boiling point of “[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate.” Additionally, the chemical properties, such as reactivity and stability, could be inferred from the functional groups present in the molecule.

Scientific Research Applications

  • Analytical Techniques for Related Compounds : Research on the analytical methods for antidiabetic drugs, such as Empagliflozin, which shares a similar complex structure with the compound , highlights sophisticated analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC). These methods are essential for the quantitative analysis of such compounds in pharmaceutical products, indicating the importance of advanced analytical techniques in the study and application of complex organic molecules (K. Danao, 2021).

  • Environmental Science Applications : The study of methanogenic pathways using stable carbon isotopic signatures, including acetate as a precursor, provides insights into the environmental impacts and applications of organic compounds. Understanding the isotopic fractionation in these processes is crucial for environmental monitoring and the development of sustainable technologies (R. Conrad, 2005).

  • Biological Interactions and Toxicity : The investigation of neurotoxic interactions of industrially used ketones, such as acetone and methyl ethyl ketone, with other solvents, underscores the significance of studying the toxicological profiles of organic compounds. This research is vital for ensuring the safe use of chemicals in industrial and medical applications, protecting workers' health, and understanding the potential neurotoxic effects of compound exposure (J. Noraberg & P. Arlien‐Søborg, 2000).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly detailed in the search results. However, it is important to note that this compound is intended for research use only and not for human or veterinary use1.


Future Directions

The future directions of research involving this compound are not explicitly detailed in the search results.


Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.


properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVQZSOYVOEEPQ-AAVRWANBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514365
Record name [(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Anhydro-D-mannitol Tetraacetate

CAS RN

65729-88-6
Record name [(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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